4-Hexylbenzene-1-sulfonyl chloride
Overview
Description
4-Hexylbenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C12H17ClO2S and its molecular weight is 260.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity : Muškinja et al. (2019) synthesized sulfonyl esters using sulfonyl chlorides and found that they exhibited strong in vitro anticancer activities, particularly against human epithelial cervical carcinoma and breast carcinoma cell lines (Muškinja et al., 2019).
Vibrational Spectroscopic Studies : Nagarajan and Krishnakumar (2018) conducted vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride, a derivative of sulfonyl chloride, revealing insights into molecular structure and electronic properties (Nagarajan & Krishnakumar, 2018).
Synthesis of Liquid Crystal Intermediates : Neubert et al. (1979) developed an improved synthesis of 4-alkylbenzenethiols using sulfonyl chlorides, demonstrating their utility as intermediates in the preparation of mesomorphic compounds (Neubert et al., 1979).
Antibacterial Properties : Toropin et al. (2017) explored the synthesis of 4-aminophenylsulfonamide immobilized on polymeric carriers, noting its pronounced antibacterial properties against test cultures of microorganisms (Toropin et al., 2017).
Antioxidant Activity : Sönmez et al. (2023) synthesized thiophenyl-chalcone derivatives, including chlorosulfonyl-substituted compounds, and evaluated their high antioxidant activity, providing insights into the relationship between molecular structure and antioxidant efficacy (Sönmez, Gür, & Sahin, 2023).
Carbonic Anhydrase Inhibitors : Morsy et al. (2009) investigated biphenylsulfonamides synthesized from 4,4-biphenyl-disulfonyl chloride, finding them to be effective inhibitors of certain carbonic anhydrase isozymes and showing cytotoxic activity against various cancer cell lines (Morsy et al., 2009).
properties
IUPAC Name |
4-hexylbenzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2S/c1-2-3-4-5-6-11-7-9-12(10-8-11)16(13,14)15/h7-10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXQPARASYTRFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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